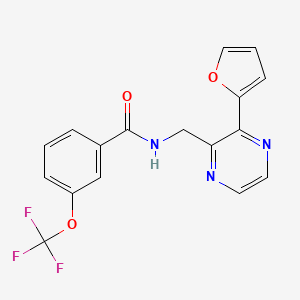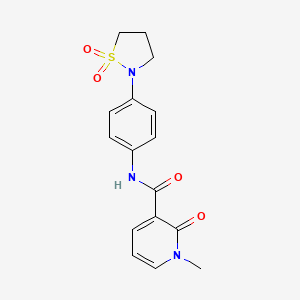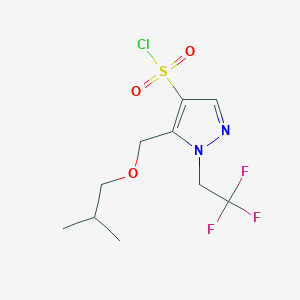![molecular formula C16H13N5O2S2 B2881559 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903636-67-8](/img/structure/B2881559.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with a unique molecular structure combining elements of thieno[2,3-d]pyrimidin, benzo[c][1,2,5]thiadiazole, and carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis:
React 2-methyl-4-oxothieno[2,3-d]pyrimidine with ethylamine under mild heating.
Purify the resulting product using recrystallization techniques.
Carboxamide Formation:
Use an acyl chloride derived from benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Combine the acyl chloride with the previously synthesized thieno[2,3-d]pyrimidin compound in the presence of a base like triethylamine.
Purification:
Employ column chromatography to isolate the final product.
Industrial Production Methods: Scaled-up synthesis might involve:
Optimized reaction temperatures to improve yield.
Use of continuous-flow reactors to maintain steady-state conditions.
化学反应分析
Types of Reactions
Oxidation:
Exposure to strong oxidizing agents converts the thieno[2,3-d]pyrimidin moiety to sulfone derivatives.
Reduction:
Hydrogenation reduces the carboxamide group to an amine.
Substitution:
Electrophilic substitution on the benzo[c][1,2,5]thiadiazole ring under acidic conditions.
Common Reagents and Conditions
Oxidation: Use of m-chloroperbenzoic acid (mCPBA).
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Use of bromine in the presence of a Lewis acid catalyst.
Major Products Formed
From oxidation: sulfone derivatives.
From reduction: primary amines.
From substitution: halogenated derivatives.
科学研究应用
Chemistry:
As a reagent in organic synthesis to form complex molecular frameworks.
Biology:
Potential inhibitor in enzyme activity studies.
Medicine:
Investigated for its role in targeting cancerous cells due to its structural mimicry of nucleotides.
Industry:
Utilized in the development of semiconductors for electronic devices.
作用机制
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide acts primarily through:
Binding to Enzyme Sites: Inhibits specific enzymatic activities.
Interacting with DNA: Intercalates between DNA strands, disrupting replication.
Pathways Involved: Inhibition of pathways involving dihydrofolate reductase, affecting cell proliferation.
相似化合物的比较
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide
Slight alteration in carboxamide positioning.
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Variation in the ethyl to methyl group.
Uniqueness:
The 5-carboxamide position in N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide enhances its ability to interact with specific biological targets compared to its 6-carboxamide counterpart.
The ethyl chain length impacts its binding affinity and solubility compared to its methyl analog.
Intricate, potent, and unique, this compound marks a promising candidate across scientific fields. Curious how it could fit into your latest project?
属性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-9-18-15-11(4-7-24-15)16(23)21(9)6-5-17-14(22)10-2-3-12-13(8-10)20-25-19-12/h2-4,7-8H,5-6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIYMFKNXFEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine hydrochloride](/img/structure/B2881477.png)
![N-(2,4-difluorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2881478.png)
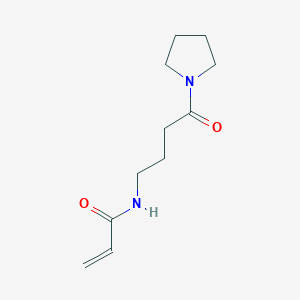
![4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2881480.png)
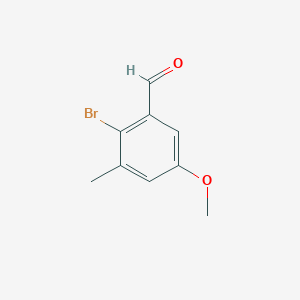
![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2881483.png)
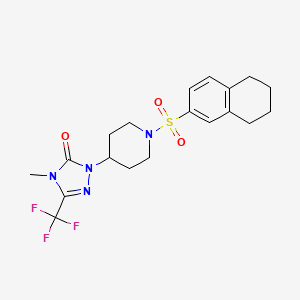
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2881486.png)
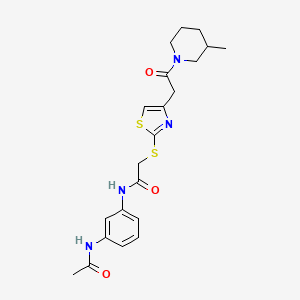

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)
